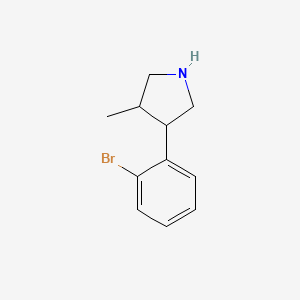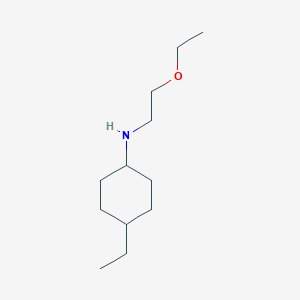
N-(2-ethoxyethyl)-4-ethylcyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyethyl)-4-ethylcyclohexan-1-amine is an organic compound with a complex structure, featuring a cyclohexane ring substituted with an ethyl group and an amine group connected via a 2-ethoxyethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyethyl)-4-ethylcyclohexan-1-amine typically involves the reaction of 4-ethylcyclohexanone with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reactors can enhance the efficiency and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
N-(2-ethoxyethyl)-4-ethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
科学的研究の応用
N-(2-ethoxyethyl)-4-ethylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(2-ethoxyethyl)-4-ethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound’s effects are mediated through these interactions, which can modulate biological processes and pathways.
類似化合物との比較
Similar Compounds
- N-(2-ethoxyethyl)piperidin-4-one
- N-(2-ethoxyethyl)-3-morpholinopropan-1-amine
Uniqueness
N-(2-ethoxyethyl)-4-ethylcyclohexan-1-amine is unique due to its specific structural features, such as the cyclohexane ring and the ethyl substitution. These characteristics confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
特性
分子式 |
C12H25NO |
|---|---|
分子量 |
199.33 g/mol |
IUPAC名 |
N-(2-ethoxyethyl)-4-ethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25NO/c1-3-11-5-7-12(8-6-11)13-9-10-14-4-2/h11-13H,3-10H2,1-2H3 |
InChIキー |
ALXIADMKGZLMJN-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)NCCOCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B13254861.png)
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13254867.png)
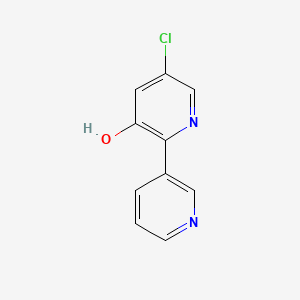
amine](/img/structure/B13254875.png)
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13254877.png)
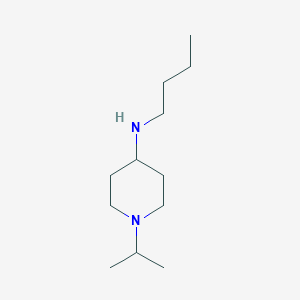
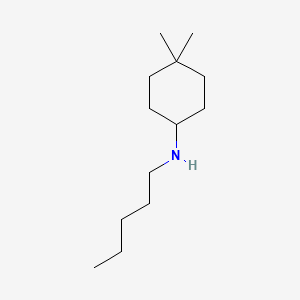
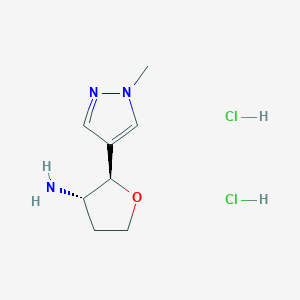
![2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13254910.png)
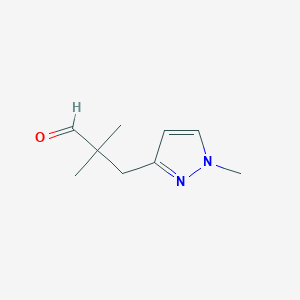
![3-[(Hex-5-en-2-yl)amino]benzonitrile](/img/structure/B13254919.png)
